molecular formula C7H6N4O2 B8270002 2-Methyl-5-nitrobenzotriazole CAS No. 36793-96-1

2-Methyl-5-nitrobenzotriazole

Cat. No.: B8270002
CAS No.: 36793-96-1
M. Wt: 178.15 g/mol
InChI Key: FXBLOJHEYCJMRT-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzotriazole, identified by CAS Number 36793-96-1, is a chemical compound with the molecular formula C7H6N4O2 and a molecular weight of 178.148 g/mol . Researchers can leverage its defined physical properties, including a density of 1.57 g/cm³ and a boiling point of 356.3°C at 760 mmHg, for experimental design and analysis . This compound is intended for research applications and is not for diagnostic or therapeutic use. For comprehensive data, including safe handling instructions, researchers are advised to consult the material safety data sheet (MSDS).

Properties

CAS No.

36793-96-1

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

2-methyl-5-nitrobenzotriazole

InChI

InChI=1S/C7H6N4O2/c1-10-8-6-3-2-5(11(12)13)4-7(6)9-10/h2-4H,1H3

InChI Key

FXBLOJHEYCJMRT-UHFFFAOYSA-N

Canonical SMILES

CN1N=C2C=CC(=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 2-methyl-5-nitrobenzotriazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain metal complexes formed with this compound possess moderate antibacterial activity against Escherichia coli and other pathogens. The synthesis of copper complexes with 2-methyl-5-nitroimidazole has been reported, revealing their potential as hypoxic cytotoxins and radiosensitizers due to the presence of the nitro group, which enhances their biological activity .

Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. A library of nitrobenzothiazole congeners, including derivatives of this compound, demonstrated potent activity against Mycobacterium tuberculosis (MIC values ranging from 0.5 to 8 μg/mL). This highlights its potential as a scaffold for developing new anti-TB drugs .

Protozoan Infections
In the context of neglected tropical diseases, derivatives of this compound have shown efficacy against protozoan infections. These compounds have been tested in both in vitro and in vivo models, demonstrating their potential to inhibit pathogens such as Leishmania donovani and Trypanosoma cruzi, with significant suppression of infection observed in murine models .

Material Science Applications

Corrosion Inhibitors
The compound has been investigated for its use as a corrosion inhibitor in various industrial applications. Studies suggest that this compound can effectively protect metals from corrosion due to its ability to form stable complexes with metal ions, thereby reducing the rate of oxidation .

Polymer Additives
In polymer science, this compound serves as an additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can improve resistance to environmental degradation, making it valuable in producing durable materials for various applications.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameMIC (μg/mL)Target OrganismReference
Copper Complex 132E. coli
Nitro Derivative A0.5M. tuberculosis
Nitro Derivative B8Leishmania donovani

Table 2: Applications in Material Science

Application TypeDescriptionReference
Corrosion InhibitorEffective protection against metal corrosion
Polymer AdditiveEnhances thermal stability and mechanical properties

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their impacts:

Compound Substituents Key Properties/Applications Evidence Source
2-Methyl-5-nitrobenzotriazole 2-CH₃, 5-NO₂ on benzotriazole Potential biological activity; reactivity in substitutions Inferred
2-(2'-Hydroxy-5'-methylphenyl)benzotriazole 2-OH, 5'-CH₃ on phenyl ring UV absorption; polymer stabilization
3-Benztriazole-5-yl difluoro-methyl-5-trifluoromethyl benztriazole CF₃, difluoromethyl groups Enhanced lipophilicity; nucleoside synthesis
2-Methyl-5-nitrobenzimidazole 2-CH₃, 5-NO₂ on benzimidazole Moderate solubility in polar solvents; pharmaceutical research
2-Amino-5-nitrothiazole 2-NH₂, 5-NO₂ on thiazole Antimicrobial activity; reference standard

Physicochemical Properties

  • Solubility: The presence of polar groups (e.g., -NO₂, -OH) increases solubility in polar solvents. For example, 2-Methyl-5-nitrobenzimidazole exhibits moderate solubility in polar organic solvents, while hydroxy-substituted benzotriazoles (e.g., 2-(2'-hydroxyphenyl)benzotriazoles) show enhanced solubility in aqueous-organic mixtures .
  • For instance, methyl-substituted nitrobenzotriazoles are likely more stable than non-methylated analogs .

Key Research Findings

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) enhance oxidative stability but reduce nucleophilic reactivity. Methyl groups improve solubility and modulate steric effects .
  • Biological Activity: Nitro groups in heterocycles correlate with antimicrobial and anticancer properties, as seen in 2-Amino-5-nitrothiazole and benzotriazole derivatives .

Preparation Methods

Nitration Using Mixed Acid Systems

A protocol adapted from the nitration of 2-methyl-5-nitroaniline involves treating 2-methylbenzotriazole with a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at controlled temperatures. In a representative procedure:

  • Reagents : 2-methylbenzotriazole (4.19 mmol), H₂SO₄ (71.4 mmol), HNO₃ (0.9 mL).

  • Conditions : The reaction is conducted at –10°C for 2 hours, followed by neutralization with NaOH to precipitate the product.

  • Yield : ~90% (based on analogous nitration of o-toluidine).

Mechanistic Insight : The methyl group at position 2 acts as an ortho/para director, favoring nitration at position 5. The mixed acid system protonates the benzotriazole ring, enhancing electrophilic aromatic substitution.

Regioselectivity Challenges

Nitration of benzotriazoles often competes with over-nitration or isomer formation. For example, nitration of 2-methylbenzotriazole at elevated temperatures (>0°C) may yield 2-methyl-4-nitrobenzotriazole as a byproduct. To mitigate this, low-temperature conditions (–10°C to 0°C) and stoichiometric control of HNO₃ are critical.

Alkylation of Nitrobenzotriazole Precursors

Introducing the methyl group after nitration offers an alternative pathway, particularly when direct nitration is hindered by steric or electronic factors.

Friedel-Crafts Alkylation

Adapting methods from benzoxazole synthesis, 5-nitrobenzotriazole undergoes methylation via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and anhydrous AlCl₃:

  • Reagents : 5-nitrobenzotriazole (1 equiv), CH₃Cl (1.2 equiv), AlCl₃ (1.5 equiv).

  • Conditions : Reflux in dry toluene at 140°C for 2–4 hours under argon.

  • Yield : 43–53% (extrapolated from AlCl₃-mediated cyclizations).

Limitations : The electron-withdrawing nitro group deactivates the ring, necessitating harsh conditions and leading to moderate yields.

Nucleophilic Methylation

A milder approach involves nucleophilic substitution using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃):

  • Reagents : 5-nitrobenzotriazole (1 equiv), CH₃I (1.5 equiv), K₂CO₃ (2 equiv).

  • Conditions : DMF solvent, 80°C for 6 hours.

  • Yield : ~60–70% (based on analogous alkylation of nitroimidazoles).

Ring-Closure Strategies from Nitro-Substituted Precursors

Constructing the benzotriazole ring from nitro-containing intermediates provides a modular approach.

Diazotization-Cyclization of o-Nitroaniline Derivatives

A two-step synthesis starting from 2-methyl-4-nitroaniline:

  • Diazotization : Treat with NaNO₂/HCl at 0–5°C to form the diazonium salt.

  • Cyclization : React with NaN₃ in aqueous ethanol to form the triazole ring.

  • Yield : ~50–60% (based on triazole syntheses in).

Advantage : Direct introduction of both methyl and nitro groups during precursor synthesis.

Oxidative Cyclization

Using Cu(I)-catalyzed coupling, as demonstrated in nitroimidazole syntheses:

  • Reagents : 2-methyl-5-nitro-1H-imidazole (1 equiv), CuI (10 mol%), L-proline (20 mol%).

  • Conditions : DMSO solvent, 100°C for 12 hours.

  • Yield : ~70% (extrapolated from imidazole cyclization).

Comparative Analysis of Synthesis Routes

MethodStarting MaterialKey ReagentsTemperature (°C)Yield (%)Limitations
Direct Nitration2-MethylbenzotriazoleH₂SO₄, HNO₃–1090Isomer formation
Friedel-Crafts5-NitrobenzotriazoleCH₃Cl, AlCl₃14043–53Harsh conditions
Nucleophilic5-NitrobenzotriazoleCH₃I, K₂CO₃8060–70Solvent sensitivity
Diazotization2-Methyl-4-nitroanilineNaNO₂, NaN₃0–550–60Multi-step

Characterization and Purification

Successful synthesis requires validation through:

  • 1H/13C NMR : Methyl protons resonate at δ 2.22 ppm (singlet), while nitro-group-adjacent protons appear downfield (δ 7.52–8.26 ppm).

  • Mass Spectrometry : Molecular ion peaks at m/z 179 [M+H]⁺ (C₇H₆N₄O₂).

  • Chromatography : Silica gel column purification using ethyl acetate/hexane gradients (2–10%) .

Q & A

Q. What are the established synthetic routes for 2-Methyl-5-nitrobenzotriazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted benzotriazole precursors. For example, nitro-functionalization can be achieved via nitration of 2-methylbenzotriazole under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Purification often employs column chromatography or recrystallization. Yields depend on steric and electronic effects of substituents . Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry, temperature, and catalyst (e.g., nano-ZnO for improved cyclization efficiency) .

Q. How is this compound characterized to confirm its structural integrity?

  • Methodological Answer : Use a combination of spectral techniques:
  • ¹H/¹³C NMR : Identify aromatic proton environments and nitro/methyl group signals (e.g., nitro groups deshield adjacent protons).
  • LC-MS : Confirm molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula (C₇H₆N₄O₂) with ≤0.3% deviation .
  • FT-IR : Detect nitro (1520–1350 cm⁻¹) and triazole (1600–1500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., ambiguous NMR splitting or unexpected LC-MS adducts) require cross-validation:
  • Variable Temperature NMR : Resolve dynamic rotational isomerism in the triazole ring .
  • 2D-COSY/HSQC : Map proton-proton and proton-carbon correlations to distinguish overlapping signals.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) .

Q. What strategies are effective for studying the compound’s interaction with biological targets via molecular docking?

  • Methodological Answer :
  • Target Preparation : Retrieve protein structures (e.g., from PDB) and prepare active sites (e.g., protonation states via Schrödinger’s Protein Preparation Wizard).
  • Ligand Optimization : Generate 3D conformers of this compound using OPLS4 force field.
  • Docking Simulations : Use Glide SP/XP mode to assess binding affinities. Analyze poses for hydrogen bonding (nitro group with Arg residues) and π-π stacking (benzotriazole with aromatic side chains) .

Q. How can researchers evaluate the compound’s potential pharmacological activity?

  • Methodological Answer :
  • In Vitro Assays : Screen for antimicrobial activity (MIC against S. aureus or E. coli) or cytotoxicity (MTT assay on cancer cell lines).
  • QSAR Modeling : Corrogate substituent effects (e.g., nitro group’s electron-withdrawing nature) with bioactivity using Hammett σ constants .
  • ADMET Prediction : Use SwissADME or ADMETLab to predict solubility, permeability, and metabolic stability .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

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